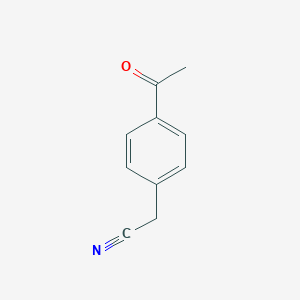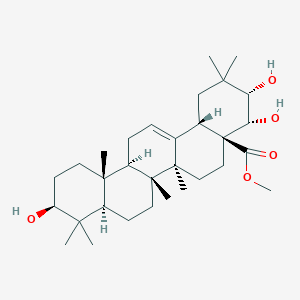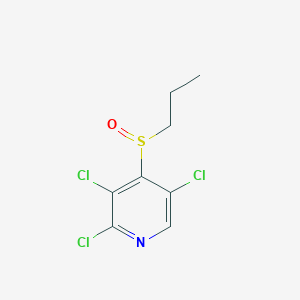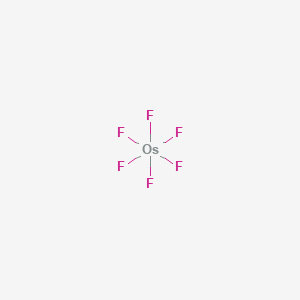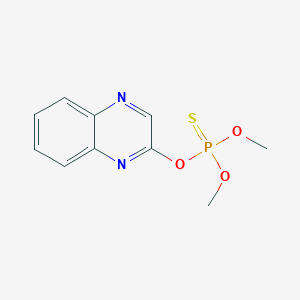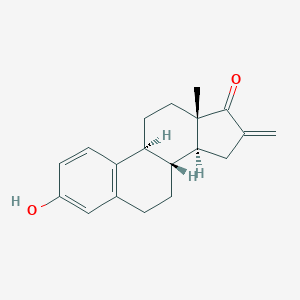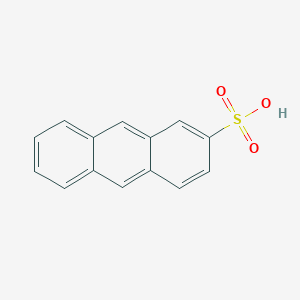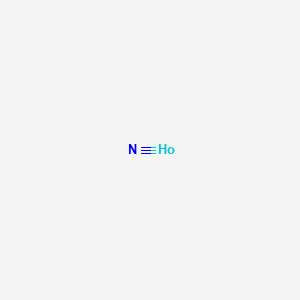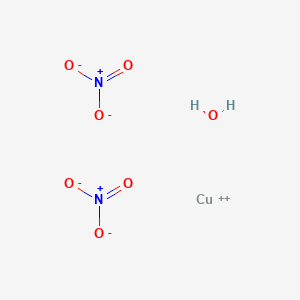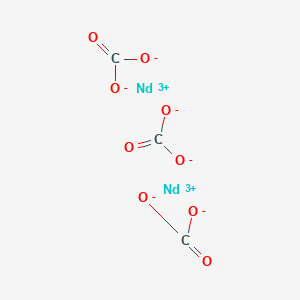
Carbonic acid, neodymium salt
概述
描述
Carbonic acid, neodymium salt is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. It is a rare earth metal salt that is commonly used in various fields, including chemistry, physics, and biology.
作用机制
The mechanism of action of carbonic acid, neodymium salt is not fully understood. However, it is believed that its unique electronic structure and magnetic properties play a crucial role in its potential applications. The neodymium ion in the salt has a high magnetic moment, which makes it useful in MRI and other imaging techniques.
Biochemical and Physiological Effects:
There is limited research on the biochemical and physiological effects of carbonic acid, neodymium salt. However, some studies have shown that it has low toxicity and is relatively safe for use in laboratory experiments.
实验室实验的优点和局限性
One of the main advantages of carbonic acid, neodymium salt is its unique properties, which make it useful in various scientific research applications. It is also relatively easy to synthesize and is readily available. However, one of the limitations is that it is expensive, which can make it difficult for researchers with limited budgets to use it in their experiments.
未来方向
There are several future directions for research on carbonic acid, neodymium salt. One potential area of research is the development of new synthesis methods that are more cost-effective and environmentally friendly. Another area of research is the exploration of its potential applications in the field of biomedicine, including drug delivery and bioimaging.
Conclusion:
Carbonic acid, neodymium salt is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. It is commonly used as a catalyst in organic reactions, and its magnetic properties make it useful in MRI and other imaging techniques. While there is limited research on its biochemical and physiological effects, it is relatively safe for use in laboratory experiments. There are several future directions for research on carbonic acid, neodymium salt, including the development of new synthesis methods and the exploration of its potential applications in the field of biomedicine.
科学研究应用
Carbonic acid, neodymium salt has several potential applications in scientific research. It is commonly used as a catalyst in organic reactions, and its magnetic properties make it useful in magnetic resonance imaging (MRI) and other imaging techniques. It is also used in the production of fluorescent materials, which are used in various applications, including bioimaging and sensing.
属性
CAS 编号 |
14475-18-4 |
|---|---|
产品名称 |
Carbonic acid, neodymium salt |
分子式 |
C3Nd2O9 |
分子量 |
468.51 g/mol |
IUPAC 名称 |
neodymium(3+);tricarbonate |
InChI |
InChI=1S/3CH2O3.2Nd/c3*2-1(3)4;;/h3*(H2,2,3,4);;/q;;;2*+3/p-6 |
InChI 键 |
UTWHRPIUNFLOBE-UHFFFAOYSA-H |
SMILES |
C(=O)([O-])[O-].C(=O)([O-])[O-].C(=O)([O-])[O-].[Nd+3].[Nd+3] |
规范 SMILES |
C(=O)([O-])[O-].C(=O)([O-])[O-].C(=O)([O-])[O-].[Nd+3].[Nd+3] |
其他 CAS 编号 |
14475-18-4 5895-46-5 |
同义词 |
carbonic acid, neodymium salt |
产品来源 |
United States |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details




Synthesis routes and methods IV
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


